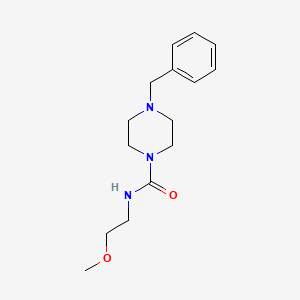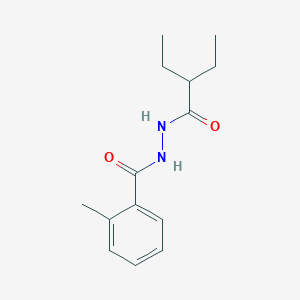
N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2-methoxybenzamide)
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves acylation reactions, such as the preparation of N-3-hydroxyphenyl-4-methoxybenzamide via the acylation of 3-aminophenol with 4-methoxybenzoylchloride in THF (Karabulut et al., 2014). Similar methodologies could be adapted for the synthesis of N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2-methoxybenzamide), focusing on the selection of appropriate starting materials and reaction conditions to achieve the desired bis(amide) structure.
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized by techniques such as single crystal X-ray diffraction and DFT calculations, which provide insights into the bond lengths, bond angles, dihedral angles, and the overall conformation of the molecule. The influence of intermolecular interactions on the molecular geometry has been evaluated, showing that crystal packing and dimerization can affect dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have been focused on synthesizing and characterizing novel compounds with potential applications in various fields, including medical and material sciences. For instance, studies have shown the synthesis of new Schiff bases with applications as anti-cancer drugs due to their high inhibition activities on breast cancer cells type MCF-7 (Grafa & Ali, 2022). Another study emphasized the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide, illustrating the importance of such interactions in determining the physical properties of compounds (Karabulut et al., 2014).
Antioxidant and Anticancer Activities
The exploration of chemical compounds for therapeutic uses includes investigating their antioxidant and anticancer potentials. A comprehensive study demonstrated the preparation and evaluation of N-arylbenzamides for their antioxidative properties, revealing some compounds exhibit improved antioxidative properties relative to reference molecules. This indicates potential for further optimization in medical applications (Perin et al., 2018).
Photophysical and Electronic Properties
Investigations into the optoelectronic and charge transport properties of certain compounds reveal their suitability for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For example, research on Pechmann dyes indicated their potential as efficient materials for OLEDs due to favorable charge transfer characteristics (Wazzan & Irfan, 2019).
Materials Science and Engineering
The field of materials science benefits from the synthesis of novel compounds that can be used in various applications, including photoluminescent materials and corrosion inhibitors. Studies have synthesized compounds that show high photoluminescence, offering insights into their application in developing new materials with desired luminescent properties (Loewe & Weder, 2002).
Propiedades
IUPAC Name |
2-methoxy-N-[4-[4-[(2-methoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-19-17-21(13-15-25(19)31-29(33)23-9-5-7-11-27(23)35-3)22-14-16-26(20(2)18-22)32-30(34)24-10-6-8-12-28(24)36-4/h5-18H,1-4H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELQDBZPSABEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3OC)C)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2-methoxybenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)
![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)
![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)